molecular formula C10H17NO2 B13386447 (7R,7aS)-7-ethyl-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c]oxazol-5-one

(7R,7aS)-7-ethyl-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c]oxazol-5-one

Cat. No.: B13386447
M. Wt: 183.25 g/mol
InChI Key: WULZKGXMMIHGOX-UHFFFAOYSA-N
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Description

(7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one is a heterocyclic compound with a unique structure that includes both nitrogen and oxygen atoms within its ring systemIt is often used as a building block in the preparation of more complex molecules, particularly those with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3-dimethylbutan-2-one with ethylamine, followed by cyclization with formaldehyde. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, under reflux conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for better control over reaction conditions, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions: (7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or oxygen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include manganese dioxide and bromotrichloromethane.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxazoles and pyrroles, which have significant applications in medicinal chemistry .

Scientific Research Applications

(7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

    (3R)-3-Phenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one: This compound has a similar oxazole ring structure but with different substituents.

    Oxazole Derivatives: Various oxazole derivatives share structural similarities and exhibit comparable biological activities.

Uniqueness: (7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one is unique due to its specific stereochemistry and the presence of both ethyl and dimethyl groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

7-ethyl-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one

InChI

InChI=1S/C10H17NO2/c1-4-7-5-9(12)11-8(7)6-13-10(11,2)3/h7-8H,4-6H2,1-3H3

InChI Key

WULZKGXMMIHGOX-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=O)N2C1COC2(C)C

Origin of Product

United States

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